3-Fluoro-3-(pent-4-yn-1-yl)azetidine hydrochloride

Dipeptidyl Peptidase IV DPP IV Inhibitors Chemical Stability

Designing stable activity-based probes? 3-Fluoro-3-(pent-4-yn-1-yl)azetidine HCl solves aqueous degradation of azetidine warheads while providing a click-ready alkyne handle. • 3-Fluoro core resists cyclization vs. 2-cyanoazetidines, ensuring probe integrity during multi-step workflows. • Terminal alkyne enables CuAAC conjugation to fluorophores or biotin for target visualization and pull-down. • Supports rapid SAR library diversification via alkyne-azide click chemistry. Verified purity for reproducible conjugation.

Molecular Formula C8H13ClFN
Molecular Weight 177.65 g/mol
CAS No. 2098025-05-7
Cat. No. B1484880
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoro-3-(pent-4-yn-1-yl)azetidine hydrochloride
CAS2098025-05-7
Molecular FormulaC8H13ClFN
Molecular Weight177.65 g/mol
Structural Identifiers
SMILESC#CCCCC1(CNC1)F.Cl
InChIInChI=1S/C8H12FN.ClH/c1-2-3-4-5-8(9)6-10-7-8;/h1,10H,3-7H2;1H
InChIKeyLFKOBKXXESVGQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Fluoro-3-(pent-4-yn-1-yl)azetidine hydrochloride Overview


3-Fluoro-3-(pent-4-yn-1-yl)azetidine hydrochloride is a specialized, fluorinated azetidine derivative that functions as a versatile building block in chemical biology and medicinal chemistry [1]. This compound features a unique combination of a 3-fluoro substituent and a terminal alkyne-containing pent-4-yn-1-yl side chain on the azetidine ring. The fluorine atom is known to enhance metabolic stability and modulate physicochemical properties [2], while the alkyne group provides a bioorthogonal handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry, enabling its use in targeted probe design and structure-activity relationship (SAR) studies [3].

3-Fluoro-3-(pent-4-yn-1-yl)azetidine hydrochloride Differentiation


In the context of chemical biology and drug discovery, a compound like 3-Fluoro-3-(pent-4-yn-1-yl)azetidine hydrochloride is not interchangeable with other azetidine derivatives. Its specific utility is defined by the synergistic effect of its dual functionality: the 3-fluoro group and the terminal alkyne. The 3-fluoroazetidine core confers a stability advantage over other azetidine-based warheads, such as 2-cyanoazetidines and 2-ketoazetidines, which are known to undergo detrimental cyclization and degradation in aqueous environments [1]. Simultaneously, the terminal alkyne provides a site for bioconjugation that is absent in simpler fluorinated azetidines like 3-fluoroazetidine hydrochloride (CAS 617718-46-4) . Replacing this compound with a generic analog lacking either the fluorine atom for stability or the alkyne for click chemistry would fundamentally alter its utility, compromising both its biological profile and its ability to be conjugated to target probes.

3-Fluoro-3-(pent-4-yn-1-yl)azetidine hydrochloride Evidence


Chemical Stability of 3-Fluoroazetidines

The 3-fluoroazetidine core is chemically stable under aqueous conditions, unlike the 2-cyanoazetidine and 2-ketoazetidine subseries, which are prone to internal cyclization and degradation [1]. This class-level property is critical for reliable performance in biological assays and long-term storage.

Dipeptidyl Peptidase IV DPP IV Inhibitors Chemical Stability Azetidine-Based Inhibitors

HDAC Inhibition by Related Analog

While direct data for the target compound is not available, a closely related analog demonstrates significant inhibitory activity against human histone deacetylases (HDAC) [1]. This indicates the potential of the 3-fluoroazetidine scaffold for targeting this enzyme class.

Histone Deacetylase HDAC Inhibition IC50 Azetidine Derivatives

Low CYP3A4 Inhibition Liability

A structurally related analog displays low inhibitory potency against CYP3A4, a major drug-metabolizing enzyme, suggesting a favorable profile for avoiding drug-drug interactions [1]. This is an important consideration for compounds intended for further development.

Cytochrome P450 CYP3A4 Drug-Drug Interaction Metabolic Stability

Fluorination Modulates Physicochemical Properties

The introduction of a 3-fluoroalkyl group to an azetidine ring modulates key physicochemical properties, including basicity (pKa), lipophilicity (LogP), and aqueous solubility, compared to the non-fluorinated parent [1].

Physicochemical Properties pKa LogP Solubility Fluorine Chemistry

3-Fluoro-3-(pent-4-yn-1-yl)azetidine hydrochloride Applications


Click-Chemistry Probes for Target ID

The terminal alkyne of 3-Fluoro-3-(pent-4-yn-1-yl)azetidine hydrochloride makes it an ideal starting material for synthesizing activity-based probes (ABPs) or affinity-based probes (AfBPs) [1]. The compound can be incorporated into a larger, bioactive molecule, and its alkyne handle can subsequently be conjugated to a fluorescent dye or biotin tag using copper-catalyzed azide-alkyne cycloaddition (CuAAC). This allows researchers to visualize the probe's subcellular localization or to pull down its protein targets for identification via mass spectrometry. The chemical stability of the 3-fluoroazetidine core ensures the probe remains intact during these multi-step procedures [2].

Scaffold for SAR Studies

This compound serves as a versatile starting point for SAR campaigns aimed at optimizing a lead compound's biological activity and physicochemical properties [1]. The alkyne handle can be used to append a variety of azide-containing fragments via click chemistry, allowing for rapid diversification and the exploration of chemical space. Furthermore, the fluorine atom is known to beneficially modulate a molecule's pKa, LogP, and metabolic stability compared to non-fluorinated analogs [3]. This dual functionality enables medicinal chemists to simultaneously improve target binding and drug-like properties.

Novel Enzyme Inhibitor Synthesis

Given that 3-fluoroazetidine is a validated core for enzyme inhibition, as demonstrated by the potent HDAC inhibition (IC50 = 219 nM) of a close structural analog [1], 3-Fluoro-3-(pent-4-yn-1-yl)azetidine hydrochloride can be used to synthesize new libraries of potential inhibitors. The compound can be functionalized at both the azetidine nitrogen and the terminal alkyne, enabling the creation of diverse compound collections for screening against various targets, including proteases, kinases, and epigenetic enzymes.

Metabolically Stable Chemical Tools

The presence of a fluorine atom on the azetidine ring is associated with enhanced metabolic stability and a low potential for CYP3A4-mediated drug-drug interactions, as evidenced by a structurally related analog (CYP3A4 IC50 = 20 µM) [1]. This makes 3-Fluoro-3-(pent-4-yn-1-yl)azetidine hydrochloride a valuable building block for constructing in vivo chemical probes and drug candidates, where a favorable pharmacokinetic profile is essential for achieving sufficient exposure and target engagement.

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